molecular formula C9H17N5O B2613061 5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856081-74-7

5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2613061
CAS No.: 1856081-74-7
M. Wt: 211.269
InChI Key: OVJRYIKHYWBSIW-UHFFFAOYSA-N
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Description

5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a unique structure that includes a pyrazole ring, an amino group, and a dimethylaminoethyl side chain

Properties

IUPAC Name

5-amino-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-13(2)5-4-11-9(15)7-6-8(10)14(3)12-7/h6H,4-5,10H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRYIKHYWBSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), catalysts like palladium on carbon (Pd/C), and reagents such as sodium bicarbonate (NaHCO₃) and methyl iodide (CH₃I) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

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